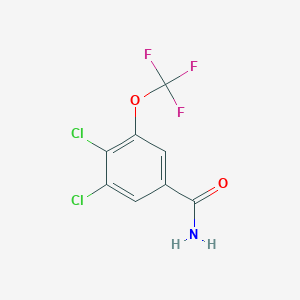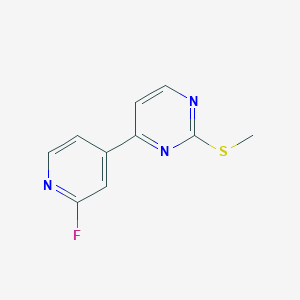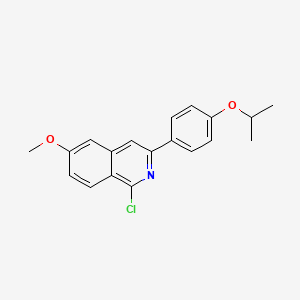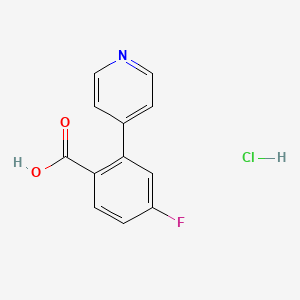
3,4-Dichloro-5-(trifluoromethoxy)benzamide
Descripción general
Descripción
3,4-Dichloro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4Cl2F3NO2 . It has a molecular weight of 274.03 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 274.03 .Aplicaciones Científicas De Investigación
Insecticide Development : Schaefer et al. (1978) discussed the use of similar benzamides, including compounds with structural similarities to 3,4-Dichloro-5-(trifluoromethoxy)benzamide, as effective inhibitors of mosquito development. Such compounds show potential for controlling larval populations of certain mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).
Antimicrobial Agents : Limban et al. (2011) synthesized acylthioureas, which include a moiety structurally similar to this compound, and tested them for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity against bacteria known for biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular Drug Development : Nimbalkar et al. (2018) reported the synthesis of novel derivatives including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which were tested for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and non-cytotoxic nature, suggesting their potential in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antidiabetic Agents : Nomura et al. (1999) identified benzamide derivatives, including those similar to this compound, as potential antidiabetic agents. Their study led to the identification of a compound for diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Antiviral Research : Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles, structurally related to this compound, demonstrating significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
Photocatalytic Degradation Studies : Torimoto et al. (1996) investigated the photodecomposition of propyzamide, a compound similar to this compound, using various photocatalysts. Their research enhances understanding of environmental degradation processes for related compounds (Torimoto, Ito, & Kuwabata, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTSQYKXJHRSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)



![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)
